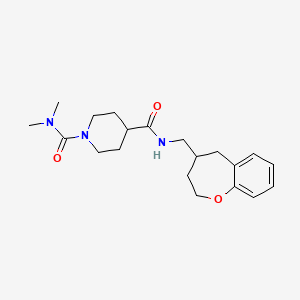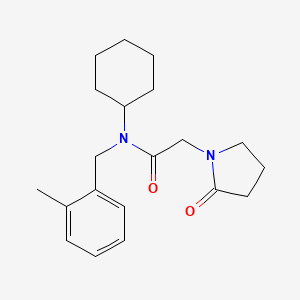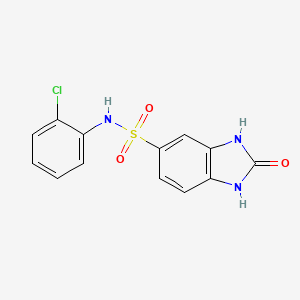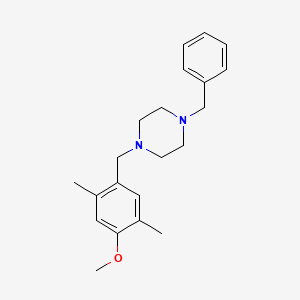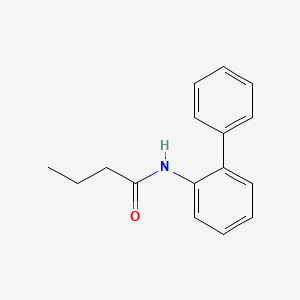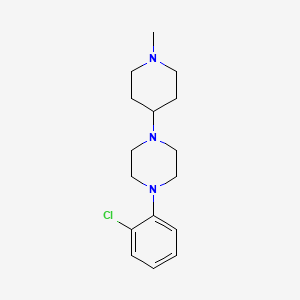
1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 1-methylpiperidin-4-yl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the reaction of 2-chloroaniline with 1-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)piperazine: Lacks the 1-methylpiperidin-4-yl group, which may result in different biological activities and chemical properties.
4-(1-Methylpiperidin-4-yl)piperazine:
1-(2-Bromophenyl)-4-(1-methylpiperidin-4-yl)piperazine: Substitution of chlorine with bromine can alter the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3/c1-18-8-6-14(7-9-18)19-10-12-20(13-11-19)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIIMQFFRSPMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)
![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)
![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)
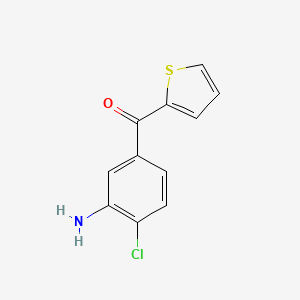
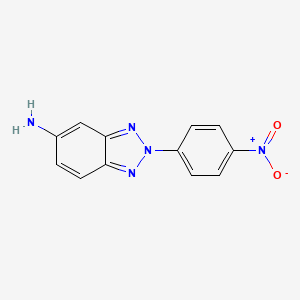
![4-bromo-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B5655492.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)
![1-[2-(3-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5655508.png)
